N-(3,4-dimethylphenyl)-N~2~-(diphenylacetyl)valinamide
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Overview
Description
N-(3,4-DIMETHYLPHENYL)-2-(2,2-DIPHENYLACETAMIDO)-3-METHYLBUTANAMIDE is a complex organic compound with a unique structure that includes multiple aromatic rings and amide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DIMETHYLPHENYL)-2-(2,2-DIPHENYLACETAMIDO)-3-METHYLBUTANAMIDE typically involves multi-step organic reactions. One common route includes the acylation of 3,4-dimethylaniline with 2,2-diphenylacetyl chloride, followed by the amidation with 3-methylbutanoic acid. The reaction conditions often require the use of catalysts such as pyridine or triethylamine and solvents like dichloromethane or toluene to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-DIMETHYLPHENYL)-2-(2,2-DIPHENYLACETAMIDO)-3-METHYLBUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-(3,4-DIMETHYLPHENYL)-2-(2,2-DIPHENYLACETAMIDO)-3-METHYLBUTANAMIDE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(3,4-DIMETHYLPHENYL)-2-(2,2-DIPHENYLACETAMIDO)-3-METHYLBUTANAMIDE exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological responses. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-DIMETHYLPHENYL)-2-(2,2-DIPHENYLACETAMIDO)-3-METHYLBUTANAMIDE
- N-(3,4-DIMETHYLPHENYL)-2-(2,2-DIPHENYLACETAMIDO)-3-METHYLBUTANAMIDE
- N-(3,4-DIMETHYLPHENYL)-2-(2,2-DIPHENYLACETAMIDO)-3-METHYLBUTANAMIDE
Uniqueness
N-(3,4-DIMETHYLPHENYL)-2-(2,2-DIPHENYLACETAMIDO)-3-METHYLBUTANAMIDE stands out due to its specific structural features, which confer unique chemical and biological properties
Properties
Molecular Formula |
C27H30N2O2 |
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Molecular Weight |
414.5 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[(2,2-diphenylacetyl)amino]-3-methylbutanamide |
InChI |
InChI=1S/C27H30N2O2/c1-18(2)25(27(31)28-23-16-15-19(3)20(4)17-23)29-26(30)24(21-11-7-5-8-12-21)22-13-9-6-10-14-22/h5-18,24-25H,1-4H3,(H,28,31)(H,29,30) |
InChI Key |
BWGFYZKEPHCVEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(C(C)C)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
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